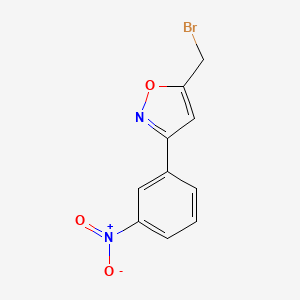
5-(Bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromomethyl-3-(3-nitrophenyl)-isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a bromomethyl group at the 5-position and a nitrophenyl group at the 3-position of the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole typically involves the reaction of 3-(3-nitrophenyl)-isoxazole with a bromomethylating agent. One common method is the bromomethylation of 3-(3-nitrophenyl)-isoxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromomethyl-3-(3-nitrophenyl)-isoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products would include derivatives with different functional groups replacing the bromomethyl group.
Reduction: The major product would be 5-Aminomethyl-3-(3-nitrophenyl)-isoxazole.
Oxidation: Products would depend on the extent of oxidation, potentially forming carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
5-Bromomethyl-3-(3-nitrophenyl)-isoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Bromomethyl)butyl]-5-methyl-1,3,4-thiadiazole
- 5-Bromo-N,4-dimethyl-2-nitroaniline
- 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromomethyl-3-(3-nitrophenyl)-isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both bromomethyl and nitrophenyl groups allows for diverse chemical modifications and applications in various fields of research.
Propriétés
Numéro CAS |
5301-03-1 |
|---|---|
Formule moléculaire |
C10H7BrN2O3 |
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
5-(bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-2-1-3-8(4-7)13(14)15/h1-5H,6H2 |
Clé InChI |
XXBQYLWWZAASLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


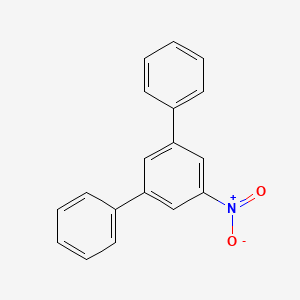

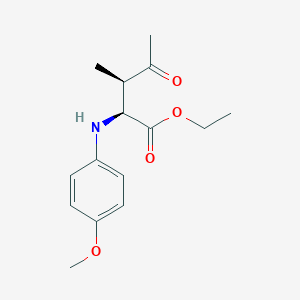
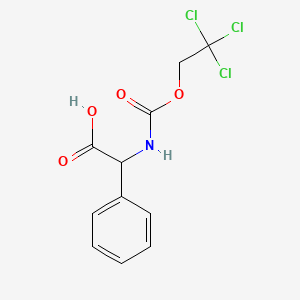
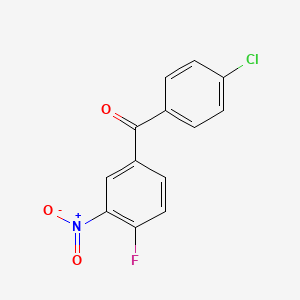
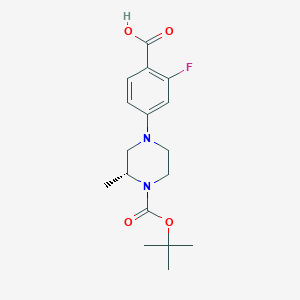
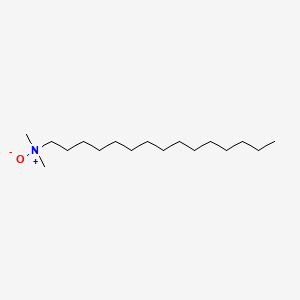
![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

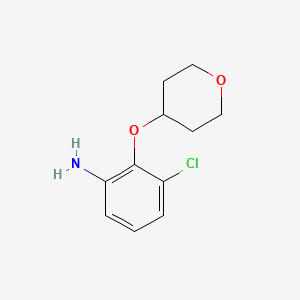

![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
